molecular formula C15H15N3O3S B2452819 5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 354990-58-2

5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2452819
CAS No.: 354990-58-2
M. Wt: 317.36
InChI Key: QYFGHVAUPSAOJU-UHFFFAOYSA-N
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Description

5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a morpholine ring attached to a benzylidene group, which is further connected to a thioxodihydropyrimidine dione core

Properties

IUPAC Name

5-[(4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-13-12(14(20)17-15(22)16-13)9-10-1-3-11(4-2-10)18-5-7-21-8-6-18/h1-4,9H,5-8H2,(H2,16,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFGHVAUPSAOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 4-morpholinobenzaldehyde with thiobarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The mixture is refluxed for several hours, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., triethylamine), dichloromethane as solvent.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of N-alkyl or N-acyl morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential as an antimicrobial and anticancer agent. Its structure allows it to interact with biological targets effectively, leading to significant biological activity.

  • Antimicrobial Activity: Studies have shown that derivatives of thioxodihydropyrimidine exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Anticancer Activity: Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies have reported that it affects various cancer cell lines, including breast and lung cancers.

The mechanism of action for the compound involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation.

  • Inhibition of Glycosylation: The compound has been shown to disrupt N-linked glycosylation pathways in cancer cells, leading to increased apoptosis and reduced viability. This mechanism is particularly relevant in the context of tumor biology.

Table 1: Antimicrobial Activity Data

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus10 µg/mL
This compoundEscherichia coli15 µg/mL
Similar derivativePseudomonas aeruginosa20 µg/mL

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundA549 (NSCLC)8
This compoundMCF7 (Breast)12
Similar derivativeHCT116 (Colon)10

Case Studies

  • Case Study on Antimicrobial Properties
    In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thioxodihydropyrimidine derivatives. The results indicated that compounds similar to 5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for bacterial infections.
  • Case Study on Anticancer Activity
    A recent investigation focused on the anticancer properties of this compound revealed its ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways. The study highlighted the potential for developing this compound as a lead candidate for further drug development aimed at treating resistant forms of breast cancer.

Mechanism of Action

The mechanism of action of 5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-(4-piperidinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-(4-pyrrolidinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of this compound lies in the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Biological Activity

5-(4-Morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thioxodihydropyrimidines, characterized by a thioxo group and a morpholinobenzylidene moiety. Its chemical structure can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure is significant for its interaction with biological targets.

Research indicates that compounds in the thioxodihydropyrimidine class may exhibit various mechanisms of action, including:

  • Antiproliferative Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines. This effect is often mediated through the induction of apoptosis and cell cycle arrest.
  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, potentially acting by disrupting bacterial cell wall synthesis or function.

Anticancer Activity

A study published in the Arabian Journal of Chemistry evaluated a series of thioxodihydropyrimidine derivatives for their anticancer properties. The findings highlighted that certain compounds exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-468. Notably:

  • Compound Efficacy : Compounds 17 and 18 showed the highest cytotoxicity, with IC50 values indicating potent inhibition of cell growth.
  • Mechanism Insights : Molecular docking studies suggested that these compounds bind effectively to topoisomerase I, a crucial enzyme in DNA replication and repair processes .
CompoundCell LineIC50 (μM)Mechanism
17MCF-75.4Topoisomerase I inhibition
18MDA-MB-4684.9Topoisomerase I inhibition

Antibacterial Activity

Research on related thioxodihydropyrimidine derivatives has demonstrated varying antibacterial effects against pathogenic strains. For instance:

  • Compound 2b was reported to have maximum efficacy against multiple bacterial strains, suggesting potential for development as an antibacterial agent .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Breast Cancer Study : A detailed investigation into the effects of morpholinobenzylidene derivatives on breast cancer cells revealed significant inhibition of proliferation and induction of apoptosis.
  • Antibacterial Testing : In vitro tests conducted on various bacterial strains confirmed the compound's effectiveness, with specific derivatives showing superior activity compared to standard antibiotics.

Q & A

Basic: What are the standard synthetic routes and characterization techniques for this compound?

Answer:
The compound is synthesized via condensation reactions between substituted benzaldehyde derivatives (e.g., 4-morpholinobenzaldehyde) and 2-thioxodihydropyrimidine-4,6(1H,5H)-dione under acidic or basic conditions. Key steps include refluxing in ethanol or acetonitrile with catalysts like piperidine . Characterization involves:

  • FT-IR : To confirm the presence of thioamide (C=S, ~1200–1250 cm⁻¹) and carbonyl groups (C=O, ~1650–1750 cm⁻¹) .
  • NMR : ¹H/¹³C NMR spectra in DMSO or CDCl₃ to verify substituent positions and aromatic proton integration .
  • UV-Vis : To analyze electronic transitions (e.g., π→π* in the benzylidene moiety, ~300–400 nm) .

Basic: How is the antioxidant activity of this compound evaluated in vitro?

Answer:
Standard assays include:

  • ROS Scavenging : Using dichlorofluorescein (DCFH-DA) in RAW264.7 macrophages under oxidative stress (e.g., LPS induction). Activity is quantified via fluorescence intensity reduction .
  • ONOO⁻ Scavenging : Competition with coumarin-7-boronic acid, measured fluorometrically at λₑₓ/λₑₘ = 488/530 nm .
  • DPPH/ABTS Assays : Absorbance-based quantification of radical scavenging at 517 nm (DPPH) or 734 nm (ABTS) .

Advanced: What methodologies are used to determine stability constants with transition metal ions?

Answer:
UV-Vis Spectrophotometry coupled with hard-model chemometric analysis is employed:

  • Prepare ligand and metal ion (e.g., Cu²⁺, Hg²⁺) solutions in acetonitrile or ethanol-water mixtures .
  • Record absorption spectra (200–800 nm) at varying pH or metal-to-ligand ratios.
  • Apply model-based analysis (e.g., SQUAD, SPECFIT) to extract stability constants (logβ) and molar absorptivity of complexes .
  • Validate with potentiometry or conductometry for protonation constants .

Advanced: How can density-functional theory (DFT) predict electronic properties?

Answer:

  • Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to model the compound’s structure .
  • Electron Density Analysis : Calculate HOMO-LUMO gaps to assess redox activity and charge transfer potential .
  • Correlation Energy : Apply Colle-Salvetti-type formulas to estimate electron correlation effects on stability/reactivity .

Advanced: What experimental designs elucidate NF-κB modulation in inflammatory models?

Answer:

  • In Vivo : Administer the compound orally to LPS-treated C57BL/6 mice. Measure hepatic NF-κB activation via:
    • Western Blot : p65 nuclear translocation and IκBα degradation .
    • ELISA : Pro-inflammatory cytokines (TNF-α, IL-6) in serum .
  • In Vitro : Pretreat RAW264.7 macrophages with the compound before LPS exposure. Assess:
    • PTEN/AKT Pathway : Immunoblotting for phosphorylated AKT .
    • COX-2/iNOS Expression : RT-qPCR or fluorescence staining .

Basic: Which spectroscopic techniques are critical for derivative analysis?

Answer:

  • FT-IR : Differentiate substituent effects on vibrational modes (e.g., methoxy vs. hydroxy groups) .
  • ¹³C NMR : Identify carbonyl (C=O, ~160–180 ppm) and thiocarbonyl (C=S, ~180–200 ppm) chemical shifts .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How to resolve contradictions in ROS scavenging data across studies?

Answer:

  • Standardize Assay Conditions : Control pH, solvent polarity, and oxidant concentrations (e.g., H₂O₂ vs. ONOO⁻) .
  • Cross-Validate Methods : Compare results from DCFH-DA (cell-based) and DPPH (cell-free) assays .
  • Mechanistic Studies : Use ESR spectroscopy to detect radical adducts or LC-MS to identify oxidation products .

Advanced: How to design structure-activity relationship (SAR) studies for substituted analogs?

Answer:

  • Synthetic Modifications : Vary substituents on the benzylidene moiety (e.g., hydroxy, methoxy, nitro groups) .

  • Biological Testing : Screen analogs for IC₅₀ values in ROS scavenging, metal chelation, and anti-inflammatory assays .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with activity using multivariate regression .

Basic: What are the primary biological targets/pathways affected?

Answer:

  • Oxidative Stress : Scavenges ROS/ONOO⁻ via thiobarbiturate core .
  • Inflammation : Inhibits NF-κB by blocking PTEN/AKT signaling in macrophages .
  • Metal Homeostasis : Chelates Cu²⁺/Hg²⁺, potentially disrupting metal-associated pathologies .

Advanced: How to model ligand-macromolecule interactions computationally?

Answer:

  • Molecular Docking : Use AutoDock/Vina to predict binding to NF-κB (PDB: 1NFI) or p300/CBP .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes .
  • MM-PBSA : Calculate binding free energies to rank compound efficacy against targets like PTEN .

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